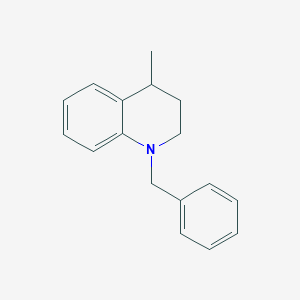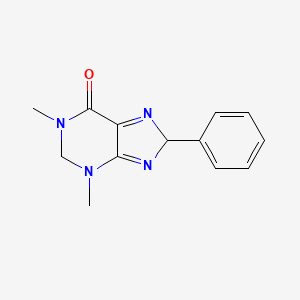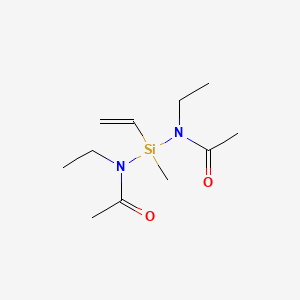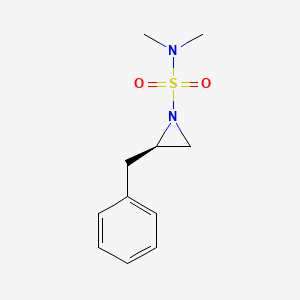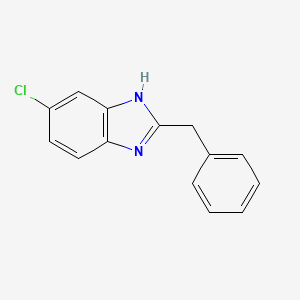
2-benzyl-5-chloro-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-chloro-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused to an imidazole ring, with a benzyl group at the 2-position and a chlorine atom at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-chloro-1H-1,3-benzodiazole typically involves the cyclization of o-phenylenediamine with benzyl chloride in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-5-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted benzimidazoles
Aplicaciones Científicas De Investigación
2-benzyl-5-chloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-benzyl-5-chloro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chlorobenzimidazole
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
- 1-benzyl-2-chlorobenzimidazole
Uniqueness
2-benzyl-5-chloro-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 2-position and the chlorine atom at the 5-position enhances its reactivity and potential as a pharmacophore.
Propiedades
Fórmula molecular |
C14H11ClN2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-benzyl-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
Clave InChI |
GOXBDVDMFJVVNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


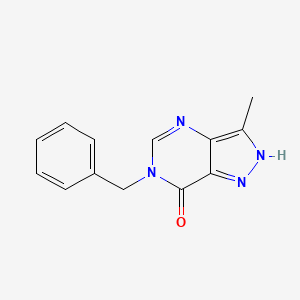
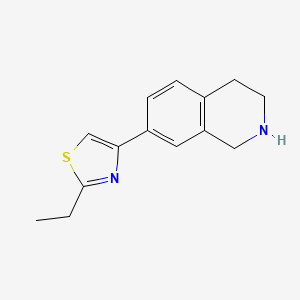
![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)
